![molecular formula C20H25ClN2O2S B2669385 3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955533-23-0](/img/structure/B2669385.png)
3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Description
3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, also known as PTQ, is a chemical compound that has been widely studied for its potential as a therapeutic agent.
Scientific Research Applications
Tetrahydroquinoline Derivatives Synthesis
Tetrahydroquinoline derivatives are synthesized through reactions involving N-(2-Chloromethylphenyl)benzenesulfonamides, showcasing their potential in creating complex molecular structures. These derivatives are characterized by analytical and spectroscopic data, with their chemical behavior studied extensively. Such derivatives could be precursors for more complex compounds with potential applications in drug development and material science Cremonesi, Croce, & Gallanti, 2010.
Antimicrobial Agents
Some quinoline derivatives clubbed with sulfonamide moiety have been synthesized as antimicrobial agents. These compounds exhibit significant activity against Gram-positive bacteria, indicating their potential application in developing new antimicrobial therapies .
Antitumor Agents
Novel tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety have been developed as a new class of antitumor agents. These compounds have been evaluated for their in vitro antitumor activity, with some displaying potency greater than established drugs like Doxorubicin. This underscores the therapeutic potential of such derivatives in oncology Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010.
Catalysts for Transfer Hydrogenation
Half-sandwich ruthenium complexes containing aromatic sulfonamides have shown good activity as catalysts in the transfer hydrogenation of acetophenone derivatives. This application is crucial in synthetic organic chemistry, offering a method for reducing ketones to alcohols, which is a valuable reaction in pharmaceutical and fine chemical synthesis Dayan, Kalaycioglu, Daran, Labande, & Poli, 2013.
Nonlinear Optical Properties
Compounds synthesized from 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate have been explored for their nonlinear optical absorption properties using laser pulses. This suggests their potential utility in optical limiting applications, which is relevant for protecting optical sensors and human eyes from laser-induced damage Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010.
properties
IUPAC Name |
3-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-2-12-23-13-4-5-17-14-16(8-9-20(17)23)10-11-22-26(24,25)19-7-3-6-18(21)15-19/h3,6-9,14-15,22H,2,4-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZISJOAXSBSMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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